

Spectroscopic Profile of Methyl 2-(aminomethyl)benzoate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-(aminomethyl)benzoate Hydrochloride*

Cat. No.: *B1271463*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-(aminomethyl)benzoate Hydrochloride** (CAS 849020-92-4). Due to the limited availability of experimentally derived spectra in the public domain, this document presents predicted and typical spectroscopic values based on the compound's structure. These values serve as a reference for researchers involved in the synthesis, characterization, and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Methyl 2-(aminomethyl)benzoate Hydrochloride**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.0 - 7.4	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~4.3	Singlet	2H	Methylene protons (-CH ₂ -NH ₃ ⁺)
~3.9	Singlet	3H	Methyl protons (-OCH ₃)
~8.5 (broad)	Singlet	3H	Ammonium protons (-NH ₃ ⁺)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~167	Carbonyl carbon (-C=O)
~135 - 128	Aromatic carbons
~52	Methyl carbon (-OCH ₃)
~40	Methylene carbon (-CH ₂)

Solvent: DMSO-d₆

Table 3: Typical Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000 - 2800	Strong, Broad	N-H stretch (ammonium salt)
~2950, ~2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Interpretation
201.65	[M] ⁺ (Molecular ion, for C ₉ H ₁₂ ClNO ₂)
166.08	[M-Cl] ⁺ (Loss of HCl)
142	[M-COOCH ₃] ⁺ (Loss of methoxycarbonyl group)
106	[M-CH ₂ NH ₃ Cl] ⁺ (Loss of aminomethyl hydrochloride group)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2-(aminomethyl)benzoate Hydrochloride** in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the number of scans to 16 or 32 for sufficient signal-to-noise ratio.

- Use a standard pulse program for proton NMR.
- Reference the chemical shifts to the residual solvent peak.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same NMR spectrometer.
 - Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
 - A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - Reference the chemical shifts to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As a solid, the sample can be prepared as a KBr (potassium bromide) pellet.
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

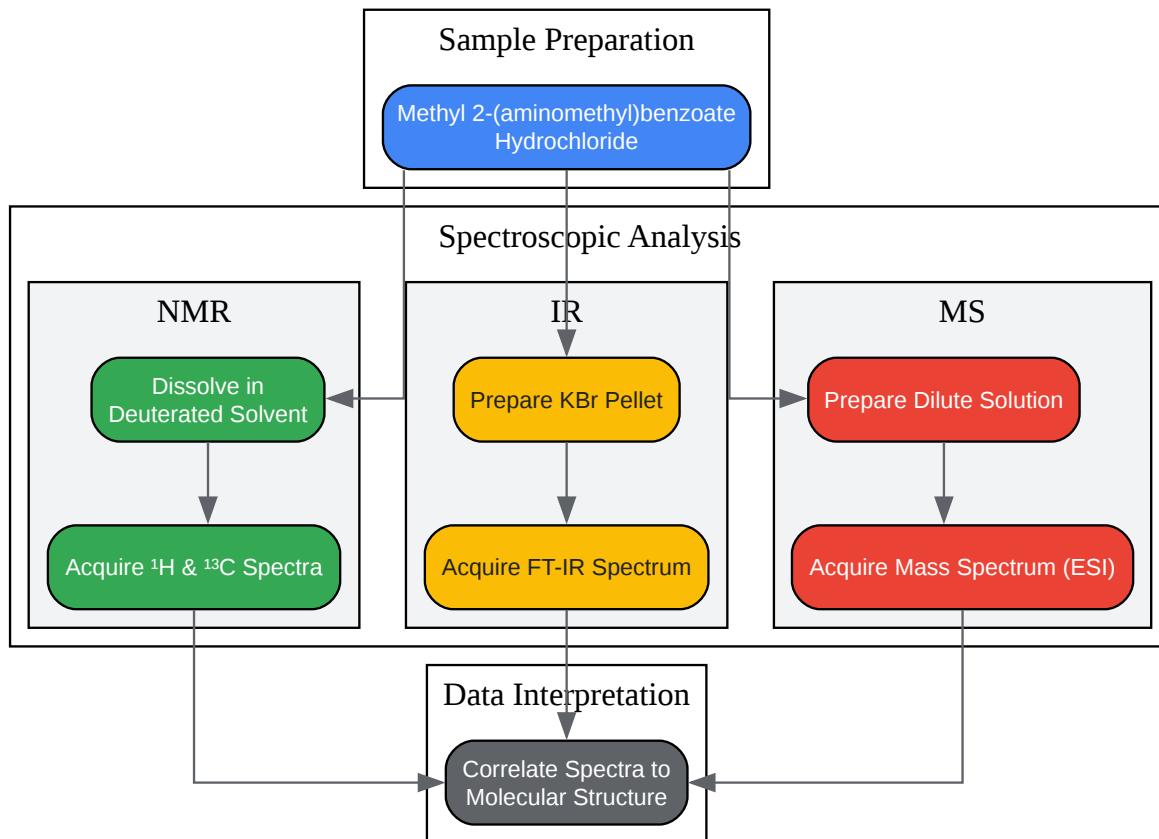
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

- Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds.
- Acquire the mass spectrum in positive ion mode to observe the molecular ion and common fragments.
- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 2-(aminomethyl)benzoate Hydrochloride**.

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Caption: General workflow for spectroscopic characterization.

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